molecular formula C6H10N2OS B8467829 2-(3-Aminopropyl)thiooxazole

2-(3-Aminopropyl)thiooxazole

Cat. No.: B8467829
M. Wt: 158.22 g/mol
InChI Key: WEFQIKUAUCFUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopropyl)thiooxazole is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a thioether-linked 3-aminopropyl chain. The oxazole ring (C₃H₃NOS) is aromatic, with oxygen and nitrogen atoms at positions 1 and 3, respectively.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

3-(1,3-oxazol-2-ylsulfanyl)propan-1-amine

InChI

InChI=1S/C6H10N2OS/c7-2-1-5-10-6-8-3-4-9-6/h3-4H,1-2,5,7H2

InChI Key

WEFQIKUAUCFUDX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)SCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between 2-(3-Aminopropyl)thiooxazole and related compounds:

Compound Name Core Structure Molecular Formula CAS Number Key Functional Groups Biological Activity Applications References
This compound Oxazole + thioether + aminopropyl C₆H₁₀N₂OS (hypothetical) Not Available Thioether, primary amine Not well-characterized Research chemical -
2-[(3-Aminopropyl)sulfanyl]-1,N⁶-ethenoadenosinediphosphate (53) Adenosine derivative + thioether Complex Not Provided Thioether, pyrophosphate Platelet aggregation initiation Cardiovascular research
Amifostine Thiol Dihydrochloride Ethanethiol + aminopropyl C₅H₁₆Cl₂N₂S 14653-77-1 Thiol, secondary amine Cytoprotective, antioxidant Radioprotectant, chemotherapy adjuvant

Key Observations :

  • Core Heterocycle: The target compound’s oxazole differs from the adenosine core in compound 53 and the ethanethiol backbone of Amifostine.
  • Sulfur Group: The thioether in this compound contrasts with Amifostine’s thiol (-SH), which is more reactive but less stable .
Stability and Reactivity
  • The thioether in this compound offers greater oxidative stability than Amifostine’s thiol, which requires dihydrochloride salt formulation to prevent dimerization .
  • Compound 53’s pyrophosphate group enhances solubility but limits membrane permeability compared to the lipophilic oxazole core .

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